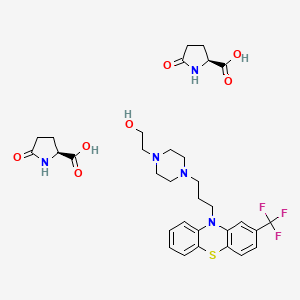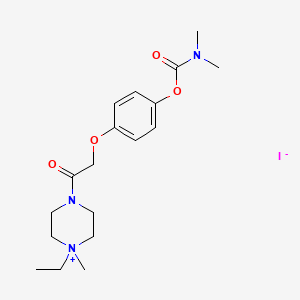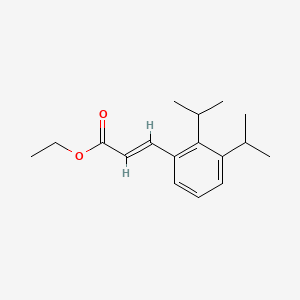
Crisaborole diamer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Crisaborole diamer is a compound derived from crisaborole, a nonsteroidal topical medication primarily used for the treatment of mild to moderate atopic dermatitis (eczema) in adults and children . Crisaborole is a phosphodiesterase 4 inhibitor, which helps reduce inflammation by blocking the release of certain cytokines involved in the inflammatory process .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of crisaborole involves the formation of a benzoxaborole ring structure. One common method involves the reaction of 4-cyanophenol with 2,1-benzoxaborole in the presence of a base . The reaction is typically carried out under mild conditions, with the use of solvents such as acetonitrile and water .
Industrial Production Methods
Industrial production of crisaborole follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The reaction conditions are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
Crisaborole undergoes various chemical reactions, including:
Oxidation: Crisaborole can be oxidized under acidic or basic conditions to form different degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions involving crisaborole typically occur at the benzoxaborole ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives .
科学的研究の応用
Crisaborole diamer has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of benzoxaborole derivatives.
Biology: Investigated for its potential anti-inflammatory properties in various biological systems.
Medicine: Primarily used in the treatment of atopic dermatitis and other inflammatory skin conditions.
Industry: Employed in the development of new pharmaceutical formulations and topical treatments.
作用機序
Crisaborole diamer exerts its effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the inflammatory process . By inhibiting PDE4, crisaborole increases the levels of cyclic adenosine monophosphate (cAMP), which in turn reduces the production of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukins . This helps to alleviate inflammation and reduce symptoms of atopic dermatitis .
類似化合物との比較
Similar Compounds
Apremilast: Another PDE4 inhibitor used for the treatment of psoriasis.
Tacrolimus: An immunosuppressant used topically for atopic dermatitis.
Pimecrolimus: Similar to tacrolimus, used for inflammatory skin conditions.
Uniqueness
Crisaborole diamer is unique in its specific inhibition of PDE4B, which is particularly effective in reducing inflammation in atopic dermatitis . Unlike other similar compounds, crisaborole has a favorable safety profile and is well-tolerated in long-term use .
特性
CAS番号 |
2254541-79-0 |
|---|---|
分子式 |
C28H20N2O4 |
分子量 |
448.5 g/mol |
IUPAC名 |
4-[4-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl]-3-(hydroxymethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C28H20N2O4/c29-15-19-1-5-23(6-2-19)33-25-9-11-27(21(13-25)17-31)28-12-10-26(14-22(28)18-32)34-24-7-3-20(16-30)4-8-24/h1-14,31-32H,17-18H2 |
InChIキー |
UWNXSZBSYAINRD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)C#N)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)













